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Compound of Interest

Compound Name: Edoxaban impurity 2

Cat. No.: B15237737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for

Edoxaban Impurity 2, a critical stereoisomeric impurity of the anticoagulant drug Edoxaban.

Understanding the formation of this impurity is paramount for the development of robust

manufacturing processes and ensuring the safety and efficacy of the final drug product.

Edoxaban has three chiral centers, resulting in eight possible stereoisomers; only the (1S, 2R,

4S) isomer is the active pharmaceutical ingredient.[1][2] Edoxaban Impurity 2 has been

identified as the (1S, 2S, 4S) stereoisomer, also known as (SSS)-Edoxaban or Edoxaban EP

Impurity C, with the chemical name N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-

(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-

carboxamido)cyclohexyl)oxalamide and CAS number 1255529-27-1.[3]

This guide details a plausible synthetic route to this specific impurity, including experimental

protocols derived from patent literature, quantitative data, and visual diagrams to elucidate the

key transformations.

Synthesis Pathway Overview
The synthesis of Edoxaban Impurity 2 hinges on the stereoselective preparation of a key

chiral intermediate, the (1S, 2S, 4S)-configured cyclohexane diamine derivative. The overall

strategy involves the coupling of three main building blocks:
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A stereochemically defined (1S, 2S, 4S)-1-amino-2-azido-N,N-dimethylcyclohexane-4-

carboxamide.

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid.

The synthesis commences with the coupling of the chiral amino-azido cyclohexane derivative

with the chloropyridinyl oxoacetate fragment. This is followed by the reduction of the azide

group to an amine, which is then acylated with the thiazolopyridine carboxylic acid to yield the

final impurity.

Experimental Protocols
The following experimental protocols are adapted from patent literature describing the

synthesis of structurally related compounds and key intermediates.[4]

Step 1: Synthesis of N1-((1S,2R,4S)-2-azido-4-
(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-
yl) oxalamide
This step involves the coupling of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-

carboxamide with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Reaction Scheme:

(1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide

Triethylamine, Tetrahydrofuran

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide

Click to download full resolution via product page

Caption: Coupling of the chiral diamine precursor with the oxoacetate fragment.
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Procedure:

To a reaction flask are added ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (150.7 g, 568.7

mmol) and 500 mL of tetrahydrofuran. The reaction mixture is cooled to 0-10°C. Triethylamine

(43.1 g, 426.7 mmol) is added slowly, followed by the addition of (1S,3R,4S)-4-amino-3-azido-

N,N-dimethylcyclohexane-1-carboxamide (100.0 g, 473.9 mmol). After the addition is complete,

the reaction system is heated to 60-65°C. Additional triethylamine (14.4 g, 142.6 mmol) is then

added, and the mixture is stirred for 16 hours while maintaining the temperature at 60-65°C.[4]

Step 2: Synthesis of N1-((1S,2R,4S)-2-amino-4-
(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-
yl)oxalamide
This step involves the reduction of the azide group to a primary amine.

Reaction Scheme:

N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide H2, Pd/C, Methanol N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

Click to download full resolution via product page

Caption: Reduction of the azido intermediate to the corresponding amine.

Procedure:

The azido intermediate from the previous step is dissolved in methanol. A catalytic amount of

10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to

hydrogenation with hydrogen gas at room temperature for 5-6 hours until the reaction is

complete, as monitored by a suitable chromatographic technique.[1] The catalyst is removed by

filtration, and the solvent is evaporated under reduced pressure to yield the desired amino

compound.

Step 3: Synthesis of Edoxaban Impurity 2 (SSS-Isomer)
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The final step is the coupling of the amino intermediate with 5-methyl-4,5,6,7-tetrahydro[1]

[3]thiazolo[5,4-c]pyridine-2-carboxylic acid.

Reaction Scheme:

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

Coupling agents (e.g., HATU, DIPEA), DMF

5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid

Edoxaban Impurity 2 ((SSS)-Isomer)

Click to download full resolution via product page

Caption: Final coupling step to form Edoxaban Impurity 2.

Procedure:

To a solution of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-

2-yl)oxalamide in a suitable solvent such as dimethylformamide (DMF), are added 5-methyl-

4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid, a coupling agent (e.g., HATU),

and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature

until completion. The product is then isolated and purified using standard techniques such as

column chromatography to afford Edoxaban Impurity 2.

Quantitative Data
The following table summarizes the quantitative data for the synthesis of the key azido

intermediate as described in the patent literature.[4]
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Reactant
Molecular
Weight ( g/mol
)

Amount (g) Moles (mol) Molar eq.

(1S,3R,4S)-4-

amino-3-azido-

N,N-

dimethylcyclohex

ane-1-

carboxamide

211.27 100.0 0.4739 1.00

Ethyl 2-((5-

chloropyridin-2-

yl)amino)-2-

oxoacetate

228.63 150.7 0.5687 1.20

Triethylamine

(initial)
101.19 43.1 0.4267 0.90

Triethylamine

(additional)
101.19 14.4 0.1426 0.30

Logical Workflow for Impurity Synthesis
The overall logical workflow for the synthesis of Edoxaban Impurity 2 can be visualized as a

three-stage process, starting from the key chiral precursor and culminating in the final impurity.
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Stage 1: Intermediate Formation

Stage 2: Amine Formation

Stage 3: Final Impurity Synthesis

Chiral (1S,2S,4S)-amino-azido-cyclohexane precursor

Coupling Reaction

Chloropyridinyl oxoacetate

N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide

Azide Reduction (Hydrogenation)

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

Final Coupling Reaction

Thiazolopyridine carboxylic acid

Edoxaban Impurity 2

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Edoxaban Impurity 2.

Conclusion
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The synthesis of Edoxaban Impurity 2 is a multi-step process that requires careful control of

stereochemistry. The pathway outlined in this guide, based on available scientific and patent

literature, provides a clear framework for the preparation of this specific stereoisomer. For drug

development professionals, a thorough understanding of such synthetic pathways is crucial for

implementing effective control strategies to minimize impurity levels in the final active

pharmaceutical ingredient, thereby ensuring the quality and safety of Edoxaban. Further

research into the stereoselective synthesis of the key (1S, 2S, 4S)-cyclohexane diamine

precursor could lead to more efficient and controlled manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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